molecular formula C27H24N2O4 B3416457 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) CAS No. 828911-76-8

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

Cat. No.: B3416457
CAS No.: 828911-76-8
M. Wt: 440.5 g/mol
InChI Key: QUOCIDQIFWYHLB-QHKWOANTSA-N
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Description

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is 440.17360725 g/mol and the complexity rating of the compound is 650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CNB-001, also known as 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol), is a potent inhibitor of 5-lipoxygenase (5-LOX) . It also targets extracellular Aβ toxicity in hippocampal neurons . These targets play crucial roles in the regulation of inflammatory responses and neuronal cell survival.

Mode of Action

CNB-001 interacts with its targets to exert neuroprotective and anti-inflammatory effects. It suppresses the expression of proapoptotic proteins and supports the expression of the antiapoptotic protein Bcl-2 . This suggests that the protective mechanism of CNB-001 might include both its antioxidative property and its regulatory function on the Bcl-2 family .

Biochemical Pathways

CNB-001 affects several biochemical pathways. It inhibits the ERK and p38 MAPK pathways, which are involved in cellular responses to a diverse array of stimuli and mediate various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Result of Action

CNB-001 has been shown to protect neuronal cells against toxicity through its antioxidant and antiapoptotic properties . It increases cell viability, decreases ROS formation, maintains normal physiological mitochondrial membrane potential, and reduces apoptosis . Furthermore, CNB-001 inhibits the downstream apoptotic cascade by increasing the expression of vital antiapoptotic protein Bcl-2 and decreasing the expression of Bax, caspase-3, and cytochrome C .

Action Environment

The action of CNB-001 can be influenced by various environmental factors. For instance, the presence of other stimulants can affect the efficacy of CNB-001. It has been found that CNB-001 is effective for microglial NO production induced by other stimulants than LPS . .

Properties

IUPAC Name

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCIDQIFWYHLB-QHKWOANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732491
Record name (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019110-87-2, 828911-76-8
Record name CNB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 2
Reactant of Route 2
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 3
Reactant of Route 3
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 4
Reactant of Route 4
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 5
Reactant of Route 5
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)
Reactant of Route 6
Reactant of Route 6
4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

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